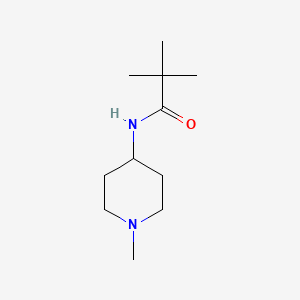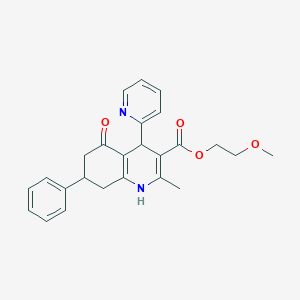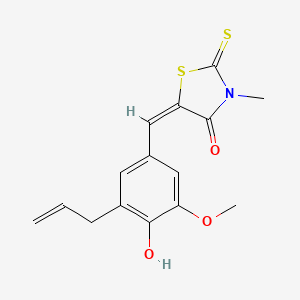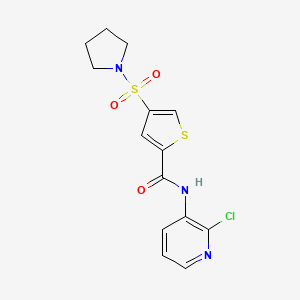
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide, also known as DMMP, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. DMMP has been shown to have a variety of biochemical and physiological effects, which make it a useful tool in laboratory experiments.
Wirkmechanismus
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can cause overstimulation of the nervous system.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to cause respiratory distress, convulsions, and death in animals when administered at high doses. 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to cause changes in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has several advantages as a tool for laboratory experiments. It is a potent inhibitor of acetylcholinesterase, which makes it useful for studying the role of acetylcholine in the nervous system. 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide is also relatively easy to synthesize and has a high purity. However, 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has several limitations as well. It is highly toxic and can be dangerous if not handled properly. Additionally, 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has a short half-life in the body, which limits its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research involving 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is the development of new acetylcholinesterase inhibitors based on the structure of 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide. Another area of interest is the use of 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide as a tool for studying the effects of nerve agents on the nervous system. Additionally, research could be done to investigate the potential therapeutic uses of 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide in the treatment of certain neurological disorders.
Synthesemethoden
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide can be synthesized by the reaction of 2,2-dimethylpropionyl chloride with N-methylpiperidine in the presence of a base such as triethylamine. The reaction yields 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has also been used as a chemical warfare agent simulant, as it has similar properties to nerve agents such as sarin and VX.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)12-9-5-7-13(4)8-6-9/h9H,5-8H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODSNTBYYJVFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(1-methylpiperidin-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5205216.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5205218.png)
![N~1~-[5-(N,N-diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-N~2~,N~2~-diethylglycinamide dihydrochloride hydrate](/img/structure/B5205234.png)
![2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5205251.png)


![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)



![2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B5205303.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)